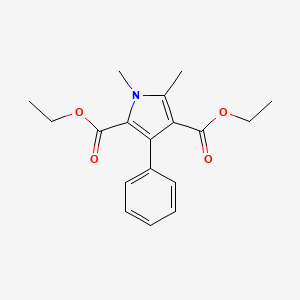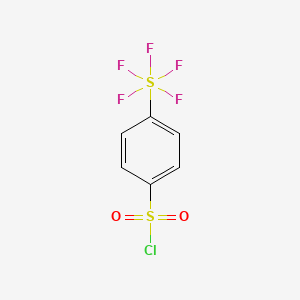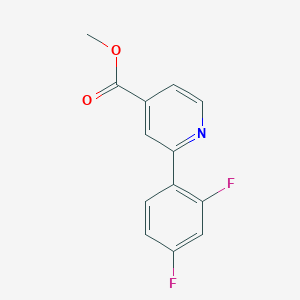
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1251898-50-6. It has a linear formula of C13H9F2NO2 . The compound has a molecular weight of 249.22 . The IUPAC name for this compound is methyl 2-(2,4-difluorophenyl)isonicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” is 1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” has a molecular weight of 249.22 .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Phosphine-Catalyzed Annulation: A study detailed an expedient method for synthesizing highly functionalized tetrahydropyridines via [4 + 2] annulation, employing organic phosphine catalysts for regioselective formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and diastereoselectivities (Xue-Feng Zhu et al., 2003).
- Nickel-Catalyzed α-Arylation: Another study demonstrated the nickel-catalyzed α-arylation of zinc enolates with polyfluoroarenes via C-F bond activation, offering a straightforward method to synthesize fluorinated α-aryl carboxylic acids and α-aryl amides, crucial intermediates in drug discovery (Daohong Yu et al., 2014).
Molecular Structure and Ligand Design
- Nickel Complexes with Pyridine Ligands: Research into mono- and dinuclear nickel complexes with various pyridine-based ligands has contributed to understanding the synthesis, structures, and potential catalytic applications of these complexes in ethylene oligomerization (Anthony Kermagoret & P. Braunstein, 2008).
- Tetrathiafulvalene Derivatives: Investigations into tetrathiafulvalene-π-spacer-acceptor derivatives have shed light on their synthesis, crystal structure, and electrochemical properties, paving the way for their use in electronic materials (R. Andreu et al., 2000).
Organic Chemistry and Reactions
- Photo-Methylation and -Methoxylation: A study explored the pathways for photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol, revealing insights into methylation mechanisms at different positions of the pyridine ring (T. Sugiyama et al., 1981).
Material Science and Polymer Research
- High Glass Transition Polyimides: Research into new pyridine-containing polyimides highlighted their high glass transition temperatures and thermal stability, underscoring their potential for high-performance materials applications (Kun-Li Wang et al., 2008).
Medicinal Chemistry and Drug Design
- Metabotropic Glutamate Receptor Antagonists: The synthesis and biological evaluation of compounds for their potential as antidepressant and nootropic agents illustrate the application of pyridine derivatives in developing CNS active agents (Asha B. Thomas et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHAXSZDRBOYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
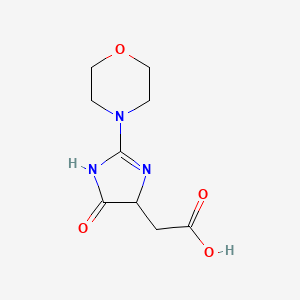
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
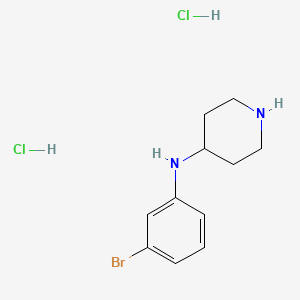
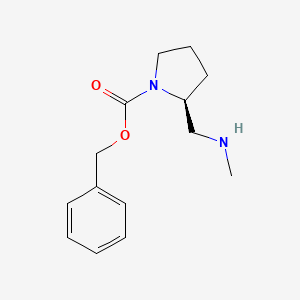
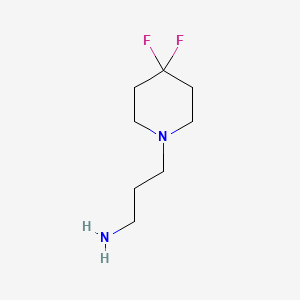
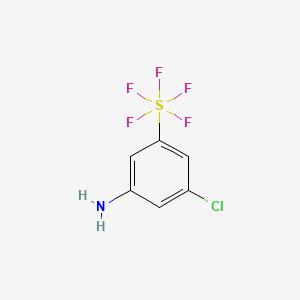
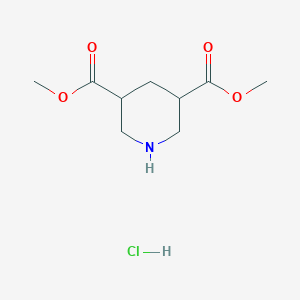
![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)
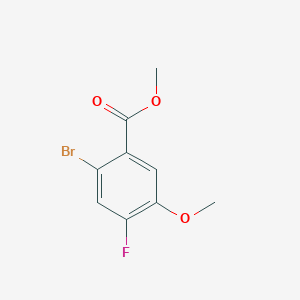
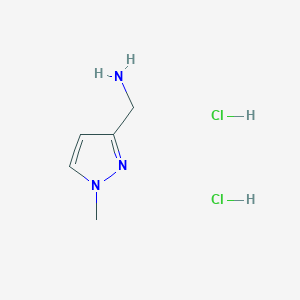
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)
